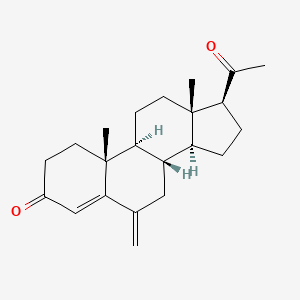

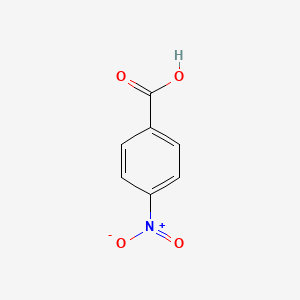

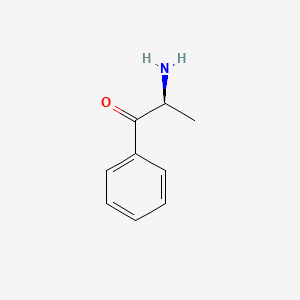

6-Methylene-4-pregnene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methylene-4-pregnene-3,20-dione has reproductive effect.

Wissenschaftliche Forschungsanwendungen

Inhibition of Prostatic Enzymes

6-Methylene-4-pregnene-3,20-dione has been studied for its inhibitory activity on Δ4-3-ketosteroid 5α-reductase, an enzyme linked to prostatic cancer. Research by Petrow et al. (1981) found that derivatives of 6-methylene-4-pregnen-3-one, particularly 17-acetoxy-6-methylene-4-pregnene-3,20-dione (AMPD), showed maximum inhibitory activity and led to irreversible inactivation of this enzyme in the presence of NADPH. This inactivation was not due to metabolic product formation or superoxide via a cytochrome P-450/NADPH pathway, indicating a direct interaction between AMPD and the enzyme (Petrow et al., 1981).

Structural Analysis and Synthesis

The X-ray structure analysis of steroids related to 6-Methylene-4-pregnene-3,20-dione, such as 4-Pregnen-11α-ol-3,20-dione, provides valuable insights into the conformation and bonding of these compounds. Gupta et al. (1994) determined that this compound crystallizes in the orthorhombic space group, with its rings adopting specific conformations and being held together by hydrogen bonds (Gupta et al., 1994).

In terms of synthesis, Kieslich et al. (1971) explored the microbiological oxidation of derivatives of 4-pregnene-3,20-dione, resulting in compounds like 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione. This approach provides an alternative to more challenging chemical methods for obtaining steroidal derivatives (Kieslich et al., 1971).

Enzymatic Transformations and Steroid Metabolism

The enzymatic transformation and metabolism of steroids, including those related to 6-Methylene-4-pregnene-3,20-dione, have been extensively studied. For instance, Hayano et al. (1954) investigated the steroid metabolic activity in ovarian tissue, leading to the identification of various hydroxylated steroids following incubation with beef corpus luteum homogenates (Hayano et al., 1954).

Impact on Cortisol Production

The influence of derivatives of 6-methylene-4-pregnene-3,20-dione on cortisol production has been studied by Robertson et al. (1989). They found that certain antiprostatic steroids, including 6-methylene-4-pregnene-3,20-dione, affected cortisol output by guinea-pig adrenal cells, either stimulating or inhibiting the production depending on the specific compound (Robertson et al., 1989).

Eigenschaften

CAS-Nummer |

19457-57-9 |

|---|---|

Produktname |

6-Methylene-4-pregnene-3,20-dione |

Molekularformel |

C22H30O2 |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1 |

InChI-Schlüssel |

BKWJSCFKITXBBM-NTNOATJHSA-N |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-methylene-4-pregnene-3,20-dione 6-methylenepregn-4-ene-3,20-dione 6-methyleneprogesterone LY 207320 LY-207320 LY207320 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)

![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)